molecular formula C14H16N2O4 B2730669 2-[4-Cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid CAS No. 2248328-90-5

2-[4-Cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

Cat. No. B2730669
M. Wt: 276.292
InChI Key: SPFAKQDATIISLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a mention of a coupling reaction involving cyanoacetanilide in a paper , but it’s unclear if this is directly related to the synthesis of the compound you’re interested in.


Molecular Structure Analysis

There’s a mention of H atoms being located from a difference Fourier map , but it’s unclear if this is directly related to the compound you’re interested in.


Physical And Chemical Properties Analysis

The compound appears to have a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 .

properties

IUPAC Name

2-[4-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11-6-9(7-12(17)18)4-5-10(11)8-15/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFAKQDATIISLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(Tert-butoxy)carbonyl]amino}-4-cyanophenyl)acetic acid

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